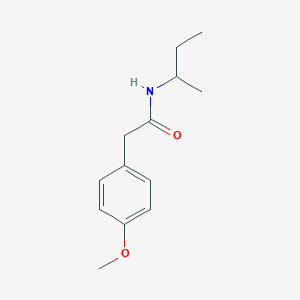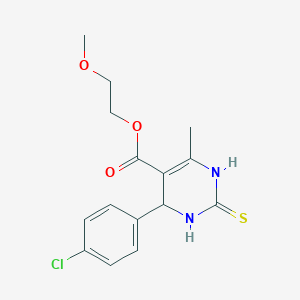
N-(sec-butyl)-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-2-(4-methoxyphenyl)acetamide is a chemical compound that belongs to the family of acetamides. It is also known as N-(2-butyl)-2-(4-methoxyphenyl)acetamide or NBMAA. This compound has been studied extensively for its scientific research applications, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
NBMAA has been found to be a potent blocker of glutamate transporters, which are responsible for removing excess glutamate from the synapse. This property makes it a valuable tool for studying the role of glutamate transporters in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
Wirkmechanismus
NBMAA works by binding to the glutamate transporters and inhibiting their activity. This leads to an accumulation of glutamate in the synapse, which can cause excitotoxicity and neuronal damage. This mechanism of action has been studied extensively in animal models and has provided valuable insights into the role of glutamate transporters in neurological diseases.
Biochemical and Physiological Effects:
NBMAA has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine in the striatum, which may contribute to its potential as a treatment for Parkinson's disease. It has also been shown to reduce the expression of inflammatory cytokines in the brain, which may have implications for the treatment of neuroinflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using NBMAA in lab experiments is its potency as a glutamate transporter blocker. This allows for precise manipulation of glutamate levels in the synapse, which is important for studying the role of glutamate in neurological disorders. However, one of the limitations of using NBMAA is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on NBMAA. One area of interest is the development of more selective glutamate transporter blockers, which may have fewer side effects and greater therapeutic potential. Another area of interest is the use of NBMAA in combination with other drugs, such as NMDA receptor antagonists, to achieve greater therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of NBMAA and its potential as a treatment for neurological disorders.
Conclusion:
In conclusion, N-(sec-butyl)-2-(4-methoxyphenyl)acetamide is a valuable tool for studying the role of glutamate transporters in neurological disorders. Its potent blocking activity and ability to manipulate glutamate levels make it a valuable compound for scientific research. While there are limitations to its use, further research on NBMAA has the potential to provide valuable insights into the treatment of neurological disorders.
Synthesemethoden
NBMAA can be synthesized through a multistep process involving the reaction of 4-methoxybenzaldehyde with sec-butylamine, followed by the reaction with acetic anhydride. The resulting product is then purified through recrystallization to obtain pure NBMAA.
Eigenschaften
IUPAC Name |
N-butan-2-yl-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-10(2)14-13(15)9-11-5-7-12(16-3)8-6-11/h5-8,10H,4,9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYAYQLHPLJXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-2-(4-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-({4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoate](/img/structure/B5123507.png)
![N~2~-acetyl-N~1~-{[(diphenylmethyl)amino]carbonyl}isoleucinamide](/img/structure/B5123523.png)
![1-(3,4-dimethoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5123527.png)
![5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5123531.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(2-pyridinyl)propanamide](/img/structure/B5123540.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5123551.png)
![benzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate](/img/structure/B5123557.png)

![N-(3-{[2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5123574.png)

![2-({2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5123596.png)
![(3-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5123604.png)

![2-chloro-N-{2-[(dipropylamino)carbonyl]phenyl}benzamide](/img/structure/B5123607.png)